An In-depth Technical Guide to 1-(3-Vinylphenyl)ethanone (CAS 64217-99-8)
An In-depth Technical Guide to 1-(3-Vinylphenyl)ethanone (CAS 64217-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block for Advanced Synthesis
1-(3-Vinylphenyl)ethanone, also known as 3'-vinylacetophenone, is a versatile organic compound distinguished by its bifunctional nature. Possessing both a polymerizable vinyl group and a reactive ketone moiety, this molecule serves as a valuable intermediate and monomer in a multitude of applications, from the synthesis of specialty polymers to its role as a precursor in the development of active pharmaceutical ingredients (APIs). Its unique meta-substitution pattern offers specific stereochemical and electronic properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering a technical resource for professionals in research and development.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 1-(3-Vinylphenyl)ethanone are crucial for its application in experimental design. While extensive experimental data for this specific isomer is not widely published, a combination of computed data and comparative data from its structural isomer, 1-(4-vinylphenyl)ethanone, provides a solid foundation for its physicochemical profile.
Chemical Structure and Identifiers
The structure consists of an acetophenone core with a vinyl group at the meta (3-) position of the phenyl ring.
Caption: Chemical Structure of 1-(3-Vinylphenyl)ethanone
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 64217-99-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | 1-(3-ethenylphenyl)ethanone | [1] |
| Synonyms | 3'-Vinylacetophenone, m-Vinylacetophenone | [1] |
| InChI Key | YJKURLAXYPVMHQ-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=CC=CC(=C1)C=C |[1] |
Physicochemical Data
The properties in Table 2 are essential for predicting solubility, reactivity, and pharmacokinetic behavior. Note the distinction between computed values for the title compound and experimental values for its isomer.
Table 2: Physicochemical Properties
| Property | Value (1-(3-Vinylphenyl)ethanone) | Value (1-(4-Vinylphenyl)ethanone) | Data Type | Source |
|---|---|---|---|---|
| Melting Point | N/A | 33 °C | Experimental | [3] |
| Boiling Point | N/A | 110 °C @ 12 Torr | Experimental | [3] |
| XLogP3 | 2.4 | N/A | Computed | [1] |
| Topological Polar Surface Area | 17.1 Ų | N/A | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | N/A | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | N/A | Computed | [1] |
| Rotatable Bond Count | 2 | N/A | Computed |[1] |
The meta-position of the vinyl group in 1-(3-vinylphenyl)ethanone, compared to the para-position in its isomer, may lead to slight differences in crystal packing and intermolecular forces, potentially resulting in a lower melting point and different solubility characteristics.
Predicted Spectral Analysis
No publicly available, fully assigned spectra for 1-(3-Vinylphenyl)ethanone were identified. However, a detailed prediction based on its structure and data from analogous compounds provides a reliable guide for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and acetyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| Acetyl (CH₃) | ~2.60 | Singlet (s) | N/A | Typical for a methyl ketone adjacent to an aromatic ring. |
| Vinylic (=CH₂) | ~5.40 | Doublet (d) | Jcis ≈ 10.9 Hz | Terminal alkene proton, cis to the other vinylic proton. |
| Vinylic (=CH₂) | ~5.85 | Doublet (d) | Jtrans ≈ 17.6 Hz | Terminal alkene proton, trans to the other vinylic proton. |
| Vinylic (-CH=) | ~6.75 | Doublet of Doublets (dd) | Jtrans ≈ 17.6 Hz, Jcis ≈ 10.9 Hz | Vinylic proton coupled to both terminal protons. |
| Aromatic (Ar-H) | 7.40 - 8.00 | Multiplets (m) | Various | The four aromatic protons will appear as a complex multiplet pattern due to their differing electronic environments and coupling. Protons ortho to the acetyl group are expected to be the most downfield. |
¹³C NMR Spectroscopy
The carbon spectrum provides a clear fingerprint of the molecule's carbon framework.[4]
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| Acetyl (CH₃) | ~26.7 | Standard for an acetyl methyl group. |
| Vinylic (=CH₂) | ~116.5 | Terminal sp² carbon of the vinyl group. |
| Phenyl C-H | 126.0 - 134.0 | Aromatic carbons with attached protons. The exact shifts depend on the electronic effects of the substituents. |
| Vinylic (-CH=) | ~136.0 | Internal sp² carbon of the vinyl group. |
| Phenyl C-Vinyl | ~137.5 | Quaternary aromatic carbon attached to the vinyl group. |
| Phenyl C-Acetyl | ~138.0 | Quaternary aromatic carbon attached to the acetyl group. |
| Carbonyl (C=O) | ~197.8 | Characteristic downfield shift for a ketone carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic stretches of the carbonyl and vinyl groups. Based on data for 1-(3-methylphenyl)-ethanone, the following are expected.[5]
-
~1685 cm⁻¹ (strong): C=O stretch of the aryl ketone. This is a key diagnostic peak.
-
~1600, 1580, 1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1630 cm⁻¹ (medium): C=C stretch of the vinyl group.
-
~990 and 910 cm⁻¹ (strong): Out-of-plane C-H bending vibrations characteristic of a monosubstituted alkene (vinyl group).
-
~3080 cm⁻¹ (weak): sp² C-H stretching (aromatic and vinyl).
-
~2950 cm⁻¹ (weak): sp³ C-H stretching (acetyl methyl).
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): m/z = 146.
-
Base Peak: m/z = 131. This corresponds to the loss of the methyl radical ([M-CH₃]⁺), forming a stable acylium ion. This is a very common and diagnostically significant fragmentation for acetophenones.
-
Other Fragments: m/z = 103 (loss of acetyl group, [M-COCH₃]⁺), m/z = 77 (phenyl cation, [C₆H₅]⁺).
Synthesis and Reactivity
The synthesis of 1-(3-Vinylphenyl)ethanone typically involves the introduction of the vinyl group onto a pre-existing acetophenone scaffold. 3-Bromoacetophenone is a logical and commercially available starting material.[6]
Representative Synthesis Protocol: Palladium-Catalyzed Stille Coupling
This protocol describes a reliable method for vinyl group installation. The causality behind the choice of reagents is critical: palladium catalysts are highly efficient for forming C-C bonds, and organostannanes are effective vinyl group donors that are relatively stable to air and moisture compared to other organometallics.
Workflow: Synthesis via Stille Coupling
Caption: General workflow for the synthesis of 1-(3-Vinylphenyl)ethanone.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromoacetophenone (1.0 eq.).
-
Rationale: An inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) followed by anhydrous toluene (to achieve a ~0.5 M solution).
-
Rationale: Toluene is a common high-boiling, non-polar solvent for cross-coupling reactions. Pd(PPh₃)₄ is a robust, widely used catalyst for Stille couplings.
-
-
Vinyl Source: Add vinyltributyltin (1.1 eq.) to the mixture via syringe.
-
Rationale: A slight excess of the organotin reagent ensures complete consumption of the more valuable aryl bromide starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Thermal energy is required to drive the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours.
-
Rationale: The fluoride ions have a high affinity for tin and will complex with the tributyltin byproducts, precipitating them as a solid (tributyltin fluoride) and facilitating their removal from the organic phase.
-
-
Extraction: Dilute the mixture with ethyl acetate and filter to remove the tin precipitate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Standard liquid-liquid extraction isolates the desired product from water-soluble impurities and the catalyst residues.
-
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography separates the non-polar product from any remaining starting material, catalyst residues, and other byproducts.
-
Chemical Reactivity
The dual functionality of 1-(3-Vinylphenyl)ethanone dictates its reactivity:
-
The Vinyl Group: This site readily undergoes electrophilic addition and is an excellent monomer for radical polymerization. It can also participate in various metal-catalyzed reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation, allowing for the synthesis of a wide range of derivatives.
-
The Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling reactions like reduction to an alcohol, Grignard additions, and Wittig reactions. The adjacent methyl protons are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in aldol condensations or alkylation reactions.
Applications in Research and Drug Development
The unique structure of 1-(3-Vinylphenyl)ethanone makes it a valuable tool in both materials science and pharmaceutical synthesis.
Monomer for Specialty and Functional Polymers
Vinyl ketones are a known class of monomers used to produce polymers with unique properties.[7] The presence of the ketone group along the polymer backbone imparts specific characteristics.
-
Photodegradability: Poly(vinyl ketones) are known for their photodegradable properties.[8] Upon exposure to UV radiation, the carbonyl group can undergo Norrish Type I or Type II cleavage, leading to chain scission. This makes polymers derived from 1-(3-Vinylphenyl)ethanone candidates for applications in photoresists for microelectronics or as environmentally degradable plastics.
-
Post-Polymerization Modification: The ketone functionality serves as a reactive handle for further chemical modification of the polymer. This allows for the attachment of other molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds, creating highly functionalized materials.
Polymerization Workflow Example
Caption: Free-radical polymerization of 1-(3-Vinylphenyl)ethanone.
Intermediate in Pharmaceutical Synthesis: A Pathway to Ketoprofen
1-(3-Vinylphenyl)ethanone is a potential starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. For example, a plausible synthetic route to Ketoprofen, which features a 3-benzoylphenyl moiety, can be envisioned.[9][10]
Proposed Synthetic Pathway to a Ketoprofen Precursor
The conversion requires the transformation of the vinyl group into a carboxylic acid with an adjacent methyl group, and the acetyl group into a benzoyl group. A more direct route involves using the acetyl group as a precursor to the propionic acid moiety and oxidizing the vinyl group. A key intermediate in some Ketoprofen syntheses is 1-(3-benzoylphenyl)ethanone.[9]
A hypothetical pathway could involve:
-
Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation of the vinyl group to yield 3-acetylbenzaldehyde.
-
Oxidation: Oxidation of the resulting aldehyde to 3-acetylbenzoic acid.
-
Friedel-Crafts Acylation: Conversion of the carboxylic acid to an acid chloride, followed by a Friedel-Crafts reaction with benzene to install the second phenyl ring, yielding a precursor to Ketoprofen.
This highlights the molecule's utility as a scaffold for building more complex pharmaceutical agents.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential.
-
Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The vinyl group is susceptible to polymerization, so storage with a polymerization inhibitor and away from light and heat is recommended.
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National Center for Biotechnology Information. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. PubMed Central. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2025). (PDF) Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved February 4, 2026, from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 4, 2026, from [Link]
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MDPI. (n.d.). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Retrieved February 4, 2026, from [Link]
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